molecular formula C11H10N2O2 B13662399 Ethyl cinnoline-6-carboxylate

Ethyl cinnoline-6-carboxylate

Cat. No.: B13662399
M. Wt: 202.21 g/mol
InChI Key: DQAOMKRPWXBXFX-UHFFFAOYSA-N
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Description

Ethyl cinnoline-6-carboxylate is an organic compound belonging to the cinnoline family, characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl cinnoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the cinnoline ring. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl cinnoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl cinnoline-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl cinnoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, it can bind to active sites of enzymes, blocking their activity and leading to therapeutic effects. The pathways involved often include interactions with cellular proteins and nucleic acids, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Ethyl cinnoline-6-carboxylate can be compared with other cinnoline derivatives and related heterocyclic compounds:

    Similar Compounds: Cinnoline, quinoline, and isoquinoline derivatives.

    Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl cinnoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-3-4-10-8(7-9)5-6-12-13-10/h3-7H,2H2,1H3

InChI Key

DQAOMKRPWXBXFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=NC=C2

Origin of Product

United States

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